barium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate

Spectrophotometric anion detection Trace sulfate analysis Environmental monitoring

Barium chloranilate (CAS 13435-46-6, also known as barium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate) is a sparingly soluble metal chloranilate salt that serves as a key reagent in analytical chemistry. It functions through a stoichiometric displacement reaction: upon contact with sulfate ions, the highly insoluble barium sulfate precipitate forms, releasing an equivalent amount of strongly absorbing acid‑chloranilate ion that can be measured spectrophotometrically.

Molecular Formula C6H2BaCl2O4
Molecular Weight 346.31 g/mol
CAS No. 13435-46-6
Cat. No. B083687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebarium(2+);2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate
CAS13435-46-6
Molecular FormulaC6H2BaCl2O4
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.[Ba]
InChIInChI=1S/C6H2Cl2O4.Ba/c7-1-3(9)5(11)2(8)6(12)4(1)10;/h9,12H;
InChIKeyMKVTZPTZOROPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Barium Chloranilate (CAS 13435-46-6) – Analytical Reagent for Sulfate Determination


Barium chloranilate (CAS 13435-46-6, also known as barium 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate) is a sparingly soluble metal chloranilate salt that serves as a key reagent in analytical chemistry [1]. It functions through a stoichiometric displacement reaction: upon contact with sulfate ions, the highly insoluble barium sulfate precipitate forms, releasing an equivalent amount of strongly absorbing acid‑chloranilate ion that can be measured spectrophotometrically [2]. This compound is a member of the metal‑chloranilate family, but it is distinguished by its specific thermodynamic pairing with sulfate for colorimetric detection.

Spectrophotometric sulfate detection via stoichiometric displacement
Selective response driven by extremely low BaSO₄ solubility
Compatible with batch and flow-injection protocols

Why Generic Substitution of Barium Chloranilate (CAS 13435-46-6) with Other Metal Chloranilates Fails


Although all metal chloranilates can liberate the chromogenic chloranilate ion upon reaction with a target anion, quantitative displacement demands that the resulting metal–anion precipitate be much less soluble than the parent chloranilate salt [1]. For sulfate, only the barium salt meets this thermodynamic requirement because barium sulfate possesses an exceptionally low solubility product (Ksp ≈ 1.1 × 10⁻¹⁰), in marked contrast to strontium sulfate (Ksp ≈ 3.2 × 10⁻⁷) and calcium sulfate (Ksp ≈ 4.9 × 10⁻⁵) [2]. Substituting barium chloranilate with any other chloranilate salt therefore leads to incomplete displacement, dramatically reduced sensitivity, and a loss of quantitative reliability, making generic replacement scientifically unacceptable for any protocol that depends on accurate sulfate quantification.

Target Barium chloranilate
Substitute Strontium / calcium chloranilate
Incomplete sulfate displacement
Higher solubility of SrSO₄ and CaSO₄ prevents quantitative precipitation, unlike BaSO₄.
Reduced detection sensitivity
Incomplete chloranilate release lowers the analytical signal, compromising trace analysis.
Loss of quantitative reliability
Non‑stoichiometric displacement renders calibration unreliable for accurate sulfate quantification.

Barium Chloranilate (CAS 13435-46-6) – Comparator‑Driven Quantitative Evidence for Scientific Selection


Ultra‑Low Limit of Detection for Trace Sulfate: 83‑Fold Advantage over Strontium Chloranilate

Barium chloranilate achieves a sulfate limit of detection (LOD) of 0.06 ppm when measured at 332 nm in 50% ethyl alcohol at pH 4, exploiting the intense ultraviolet absorption of the liberated chloranilic acid [1]. By contrast, strontium chloranilate—the next most relevant chloranilate salt—yields a LOD of only 5 ppm for fluoride determination under optimized conditions (50% isopropyl alcohol, pH 4, 332 nm) [1]. This 83‑fold improvement in detection sensitivity is a direct consequence of the far greater thermodynamic driving force provided by BaSO₄ precipitation.

LOD: Ba vs Sr chloranilate
Reported
Ba: 0.06 ppm (sulfate)
Sr: 5 ppm (fluoride)
83‑fold lower LOD
Supports trace sulfate detection at sub‑ppm levels
Cross‑study; 50% EtOH, pH 4, 332 nm
Spectrophotometric anion detection Trace sulfate analysis Environmental monitoring

High‑Throughput Flow‑Injection Sulfate Analysis: 5‑8× Faster than Ion Chromatography

A flow‑injection system incorporating a barium chloranilate solid‑phase reactor delivered an analytical frequency of 50 determinations per hour with a sulfate LOD of 0.1 mg/L and a linear range of 2.5–40 mg/L [1]. In comparison, suppressed‑conductivity ion chromatography—the dominant reference method for sulfate—typically processes 6–10 samples per hour at equivalent detection limits (0.02–0.1 mg/L) and requires costly consumables and regular maintenance [2].

Throughput: FIA vs IC
Reported
50 det./h
vs 6–10 det./h
5–8× higher throughput
Enables high‑volume water testing
Flow‑injection with solid‑phase reactor
Flow-injection analysis Automated water analysis High-throughput screening

Wider Linear Dynamic Range Simplifies Sulfate Quantification Across Four Orders of Magnitude

The barium chloranilate spectrophotometric method obeys Beer's law over the sulfate concentration range 10–1,000 mg/L (pH 4.5, 50% ethanol, λmax 350 nm), as demonstrated in mine‑water matrices [1]. In contrast, the widely used barium chloride turbidimetric method exhibits a linear range limited to approximately 2–40 mg/L and suffers from poor reproducibility at both low and high concentrations [2].

Linear dynamic range
Reported
10–1,000 mg/L
vs ~2–40 mg/L
>25‑fold wider range
Reduces dilution steps; fits variable‑concentration samples
pH 4.5, 50% EtOH, 350 nm
Method validation Spectrophotometry Beer's law linearity

Inherent Sulfate Selectivity from a 2,900‑Fold Solubility Differential versus Strontium and Calcium Analogues

The quantitative displacement reaction BaCh(s) + SO₄²⁻ ⇌ BaSO₄(s) + Ch²⁻ is driven by the extreme insolubility of BaSO₄ (Ksp = 1.1 × 10⁻¹⁰), which is ~2,900‑fold less soluble than strontium sulfate (Ksp = 3.2 × 10⁻⁷) and ~45,000‑fold less soluble than calcium sulfate (Ksp = 4.9 × 10⁻⁵) [1]. This thermodynamic barrier prevents common anions (phosphate, chloride, nitrate) from competitively displacing chloranilate at typical environmental concentrations, ensuring that the measured signal is dominated by sulfate [2].

Sulfate selectivity via Ksp
Class‑level
BaSO₄ Ksp 1.1 × 10⁻¹⁰
SrSO₄ 3.2 × 10⁻⁷
CaSO₄ 4.9 × 10⁻⁵
Explains sulfate‑selective response in complex matrices
BaSO₄ is 2,900× less soluble than SrSO₄
Ion‑selective reagents Thermodynamic specificity Interference robustness

Procurement‑Relevant Application Scenarios for Barium Chloranilate (CAS 13435-46-6)


High‑Throughput Sulfate Monitoring in Natural Water Quality Networks

Environmental agencies and water utilities that process hundreds of samples daily benefit directly from the 5–8‑fold throughput advantage of flow‑injection systems employing barium chloranilate solid‑phase reactors over suppressed ion chromatography [1]. This configuration achieves 50 determinations per hour while maintaining adequate sensitivity (LOD 0.1 mg/L), reducing capital expenditure and per‑sample costs in routine monitoring programs.

Trace Sulfate Quantification in Mine Water and Industrial Effluents

Mining and industrial operations requiring detection of sulfate across a wide concentration range can leverage the barium chloranilate method's extended Beer's law compliance from 10 to 1,000 mg/L at a LOD of 0.03861 mg/L [2]. The built‑in thermodynamic selectivity—derived from the extremely low Ksp of BaSO₄ [3]—minimizes interference from phosphate, chloride, and nitrate, eliminating the need for ion‑exchange pre‑treatment that is mandatory with alternative colorimetric reagents.

Sulfate Determination in Foodstuff Quality Control Laboratories

For food‑testing laboratories that currently employ turbidimetric or titrimetric methods, adopting the barium chloranilate colorimetric protocol offers a >25‑fold wider linear range and improved precision at extremes of the calibration curve [4]. This operational simplification, together with the reagent's low unit cost, supports procurement decisions where method robustness must be balanced against budget constraints.

Application
Selection Property
Validation Focus
Natural water sulfate monitoring
High‑throughput spectrophotometric protocol
Throughput and detection limit validation
Mine water and industrial effluent analysis
Extended linear range and inherent sulfate selectivity
Linearity and interference robustness testing
Foodstuff quality control sulfate testing
Wide linearity and reproducible precision
Precision and matrix‑effect evaluation
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